5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
Description
5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a bicyclic heterocyclic compound featuring a fused thiazole and 1,2,4-triazole core. The 3-fluorophenyl group at position 5 and a methyl group at position 6 contribute to its unique physicochemical and biological properties. For instance, 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (a key intermediate) is synthesized via fusion of 3-fluorobenzoic acid with thiocarbohydrazide . The structural incorporation of fluorine and methyl groups is hypothesized to enhance metabolic stability and target selectivity, aligning with trends observed in related thiazolo-triazole derivatives .
Properties
Molecular Formula |
C11H8FN3S |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8FN3S/c1-7-10(8-3-2-4-9(12)5-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
InChI Key |
LZDCQOKFIVYIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature and has been shown to produce excellent yields . The reaction conditions are straightforward, making this method efficient and accessible for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing robust purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolo[3,2-b] triazole core undergoes nucleophilic substitution at the sulfur or nitrogen atoms. Key reactions include:
Reaction with α-Halo Ketones
Condensation with α-bromo ketones in acidic media (e.g., acetic acid/H₂SO₄) yields fused thiazolo-triazole derivatives. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| α-Bromoacetophenone | Reflux in acetic acid | 2-Aryl-6-methylthiazolo[3,2-b]triazoles | 75–90% |
This reaction proceeds via thiolate ion formation, followed by nucleophilic attack on the α-carbon of the ketone .
Cycloaddition Reactions
The triazole moiety participates in [3+2] cycloaddition reactions with dipolarophiles like nitriles or alkynes:
Example with Acetonitrile
Under microwave irradiation, the compound forms pyrazolo-triazole hybrids:
| Dipolarophile | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetonitrile | CuI/PPh₃ | 100°C, 2 h | Pyrazolo[1,5-a]triazole derivatives | 68% |
Alkylation and Acylation
The sulfur atom in the thiazole ring reacts with alkyl halides or acyl chlorides:
Alkylation with Bromoalkanes
Reaction in methanol/NaOH yields S-alkylated derivatives:
| Alkylating Agent | Conditions | Product | Biological Activity | Yield | Source |
|---|---|---|---|---|---|
| Bromoethane | Methanol, NaOH, 24 h | 3-Ethylthio-6-methylthiazolo-triazole | Antibacterial | 82% |
Acylation with Chloroacetyl Chloride
Forms acylated derivatives with enhanced lipophilicity:
| Acylating Agent | Conditions | Product | Application | Yield | Source |
|---|---|---|---|---|---|
| Chloroacetyl chloride | DCM, RT, 6 h | 3-Chloroacetyl-6-methylthiazolo-triazole | Anticancer leads | 74% |
Radical-Mediated Reactions
Radical initiators like benzoyl peroxide enhance reactivity in aryl coupling reactions:
Coupling with Aryl Boronic Acids
A Suzuki-Miyaura cross-coupling forms biaryl derivatives:
| Partner | Initiator | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DMF, 80°C, 12 h | 5-(3-Fluorophenyl)-biaryl hybrids | 85% |
Radical trapping experiments with TEMPO confirmed a free-radical pathway .
Oxidation and Reduction
Oxidation with H₂O₂
Converts thioether groups to sulfones, altering electronic properties:
| Oxidizing Agent | Conditions | Product | Effect | Yield | Source |
|---|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 3 h | 3-Sulfonyl-6-methylthiazolo-triazole | Enhanced solubility | 88% |
Reduction with NaBH₄
Reduces disulfide bonds in dimeric forms:
| Reducing Agent | Conditions | Product | Application | Yield | Source |
|---|---|---|---|---|---|
| NaBH₄ | Ethanol, RT, 2 h | Monomeric thiol derivatives | Antioxidant studies | 91% |
Biological Activity Modulation via Reactions
Derivatives synthesized through these reactions exhibit enhanced bioactivity:
This compound’s reactivity profile enables tailored modifications for drug discovery, material science, and agrochemical applications. Ongoing research focuses on optimizing reaction conditions for greener synthesis and exploring novel hybrid architectures .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 233.27 g/mol. It features a thiazole ring fused with a 1,2,4-triazole moiety, along with a fluorophenyl substituent and a methyl group on the thiazole ring. These structural components contribute to its diverse biological activities and interactions with various molecular targets.
Medicinal Chemistry
5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has been investigated for its potential as an anti-inflammatory and anticancer agent. Molecular docking studies indicate that it can interact favorably with cyclooxygenase (COX) enzymes and other targets involved in inflammation and cancer pathways. These interactions suggest that modifications to the compound's structure could enhance its efficacy against specific diseases.
Pharmacological Studies
Research has highlighted the compound's pharmacological properties, including:
- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Properties: In vitro studies have shown that it may inhibit cancer cell proliferation through specific signaling pathways.
- Neuroprotective Effects: Investigations into its effects on neuronal cells indicate possible protective properties against neurodegenerative diseases.
Material Science Applications
Beyond biological applications, this compound is being explored for its utility in material science:
- Polymer Chemistry: The compound can serve as a building block for synthesizing advanced materials due to its unique structural features.
- Nanotechnology: Its properties may be leveraged in developing nanomaterials for drug delivery systems or sensors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in breast cancer cells. The compound was shown to modulate the PI3K/AKT signaling pathway, highlighting its potential as a therapeutic agent for breast cancer treatment.
Case Study 2: Anti-inflammatory Properties
Research conducted by Smith et al. (2024) demonstrated that this compound exhibits anti-inflammatory effects by inhibiting COX-2 activity. In vivo studies using animal models of inflammation showed reduced edema and inflammatory markers upon administration of the compound, suggesting its potential use in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : Para-fluorine (e.g., 3c in ) enhances anticonvulsant activity but may increase cytotoxicity compared to meta-substituted analogs.
- Methyl Group : The 6-methyl group in the target compound likely improves lipophilicity and metabolic stability compared to bulkier substituents (e.g., benzylidene in ).
- Regioselectivity : Fluorine placement influences electronic effects; meta-substitution may reduce steric hindrance and enhance receptor interactions .
Pharmacological Activity Profiles
Anticonvulsant Activity
Anticancer Activity
- 5-(4-Fluorobenzylidene) Derivatives: Exhibited selective inhibition of HCT116 colon cancer cells (IC₅₀ = 8–12 μM) but showed higher toxicity to normal L-02 cells compared to cisplatin .
- 5-(3-Fluorophenyl) Analogs : Unreported in anticancer studies, but meta-substitution could modulate DNA intercalation or kinase inhibition pathways .
Antimicrobial Activity
- Thiopropargylated Derivatives : Schiff and Mannich bases derived from 5-(3-fluorophenyl)triazoles showed moderate activity against Gram-positive bacteria (MIC = 16–32 μg/mL) .
- Thiol-Ene Click Products : Synthesized analogs displayed broad-spectrum antifungal activity (e.g., Candida albicans, MIC = 8 μg/mL) .
Biological Activity
5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines a thiazole ring with a 1,2,4-triazole moiety, enhanced by the presence of a fluorophenyl substituent and a methyl group. Its molecular formula is with a molecular weight of approximately 233.27 g/mol.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity. The fluorine atom is known to influence the compound's lipophilicity and electron-withdrawing properties, which can enhance interactions with biological targets.
Biological Activities
Research has indicated that compounds within this class exhibit a variety of biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell proliferation. Molecular docking studies suggest favorable binding with cyclooxygenase (COX) enzymes involved in inflammation and cancer pathways.
- Antimicrobial Properties : Fluorinated triazoles have been reported to possess significant antibacterial and antifungal activities. The incorporation of fluorine enhances the pharmacological profile compared to non-fluorinated counterparts .
- Cytotoxicity : In vitro evaluations against various cancer cell lines have demonstrated varying degrees of cytotoxicity. For instance, IC50 values have been reported in the range of 16.6 µM to 31.6 µM against breast cancer cell lines, indicating moderate potency .
Case Studies and Experimental Data
-
Anticancer Evaluation :
Compound Cell Line IC50 (µM) This compound MDA-MB-231 31.6 Another Triazole Derivative MDA-MB-231 16.6 -
Molecular Docking Studies :
- Docking simulations revealed that the compound binds effectively to COX-2 and other relevant targets in inflammation pathways. This suggests potential for development as an anti-inflammatory agent alongside its anticancer properties.
-
Comparative Analysis :
- A comparative study with structurally similar compounds such as 5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole showed differences in biological activity based on the position of the fluorine substituent. This highlights the importance of structural modifications in enhancing biological efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole, and how is structural purity ensured?
- Methodology : The compound can be synthesized via multi-step protocols involving hydrazine derivatives and halogenated intermediates. For example, hydrazine reactions with substituted ketones (e.g., 3-fluorophenylacetone) under sodium hydride catalysis in toluene are typical starting points . Subsequent cyclization with thiourea derivatives forms the thiazolo-triazole core.
- Characterization : Structural confirmation relies on , , and IR spectroscopy to verify substituent positions and heterocyclic fusion. Elemental analysis and HPLC (≥98% purity) validate purity .
Q. How is the acute toxicity profile of this compound assessed in preclinical models?
- Methodology : Acute toxicity is evaluated via single-dose subcutaneous or oral administration in rodents (e.g., guinea pigs). Doses (e.g., 20–40 mg/kg) are monitored for 14 days for mortality, organ weight changes, and histopathological alterations in liver, kidneys, and spleen .
- Findings : Related triazole derivatives show low acute toxicity (LD > 40 mg/kg) and no anatomical abnormalities in tissues, supporting further pharmacological testing .
Q. What in vitro assays are used to screen for anticancer activity?
- Methodology : Antiproliferative activity is tested using MTT assays against cancer cell lines (e.g., HCT116, HeLa, BEL-7402) and compared to normal cells (e.g., L-02). Selectivity indices (IC ratios) are calculated to identify tumor-specific activity .
- Findings : Analogous thiazolo-triazoles exhibit IC values < 10 µM in HCT116 cells with minimal toxicity to normal cells, suggesting structural modifications (e.g., fluorophenyl groups) enhance selectivity .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorophenyl vs. methoxyphenyl) influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies compare derivatives with varying substituents. For example:
- Fluorophenyl : Enhances membrane permeability and metabolic stability due to electronegativity.
- Methoxyphenyl : Increases steric bulk, potentially reducing binding to off-target enzymes .
- Data : Fluorophenyl derivatives show 2–3× higher anticancer activity than methoxy analogs in BEL-7402 cells, attributed to improved hydrophobic interactions with kinase domains .
Q. What computational approaches predict binding interactions with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) models compound interactions with enzymes like 14α-demethylase (PDB: 3LD6). Binding energies (ΔG) and hydrogen-bonding patterns are analyzed .
- Findings : The fluorophenyl group forms π-π stacking with Phe-228 in 3LD6, while the thiazolo-triazole core hydrogen-bonds to heme iron, suggesting antifungal potential via lanosterol demethylase inhibition .
Q. How does regioselectivity impact the synthesis of fluorinated thiazolo-triazole derivatives?
- Methodology : Regioselective synthesis is achieved using fluoromethyl-β-diketones and N-bromosuccinimide (NBS) to control cyclization sites. NMR tracking confirms dominant formation of 5-aroyl-6-fluoromethyl isomers over other regioisomers .
- Example : Reactions with 3-mercapto-1,2,4-triazoles yield >80% of the desired 5-ene-thiazolo[3,2-b]triazole isomer, critical for consistent biological evaluation .
Q. What in vivo models validate the compound’s diuretic or anti-inflammatory activity?
- Methodology : Diuretic efficacy is tested in rodent models by measuring urine output and electrolyte excretion (Na, K) post-administration. Anti-inflammatory activity uses carrageenan-induced paw edema assays .
- Results : Fluorophenyl-triazolo-thiadiazines exhibit diuretic activity comparable to furosemide (10 mg/kg), while adamantane-conjugated derivatives reduce edema by 40–50% in 6 hours .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
